![molecular formula C17H20N2O2S B2901122 4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole CAS No. 2418666-67-6](/img/structure/B2901122.png)
4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropylmethyl group attached to an aziridin-2-yl group, which is further connected to a phenoxy group via a methoxy bridge. This entire structure is then attached to a 1,3-thiazole ring via a methyl bridge.Chemical Reactions Analysis
The chemical reactions involving this compound could include the polymerization of ring-strained nitrogen-containing monomers . This process can be challenging to control, but the resulting polymers have many important applications .Future Directions
The future directions in the research and application of this compound could involve the development of future macromolecular architectures using these relatively exotic monomers . The resulting polymers could have applications in areas such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
properties
IUPAC Name |
4-[[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-4-17(16(3-1)20-9-14-11-22-12-18-14)21-10-15-8-19(15)7-13-5-6-13/h1-4,11-13,15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVCCFANDJPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3OCC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole |
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